An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Foreword: Unveiling a Versatile Moiety in Chemical and Pharmaceutical Research
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also widely known as Methyl dihydroferulate, is a compound of significant interest in the realms of medicinal chemistry, natural product synthesis, and materials science.[1][2][3] As a derivative of dihydroferulic acid, a natural phenolic compound, it serves as a crucial building block and a subject of study for its inherent biological activities. This guide aims to provide a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals. The subsequent sections will delve into the nuanced details of this molecule, offering both foundational knowledge and practical insights.
I. Core Chemical and Physical Characteristics
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a methyl ester of dihydroferulic acid. Its structural and physical properties are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source(s) |
| Chemical Name | Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | [1][2][3] |
| Synonyms | Methyl dihydroferulate, Methyl hydroferulate, Dihydro Ferulic Acid Methyl Ester | [1][2][3] |
| CAS Number | 56024-44-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3] |
| Molecular Weight | 210.23 g/mol | [4] |
| Appearance | White to light yellow powder or crystals; can also present as a light brown oil | [5][6] |
| Boiling Point | 146 °C at 3 mmHg | [4] |
| Melting Point | 87-93 °C (for the parent acid, Dihydroferulic acid) | |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [6] |
| Storage | Recommended storage at 2-8°C. | [6] |
II. Synthesis and Manufacturing: Pathways to a Key Intermediate
The synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can be achieved through several reliable methods. The choice of synthetic route often depends on the starting material availability, desired scale, and purity requirements. Two prevalent methods are Fischer-Speier Esterification and the catalytic hydrogenation of methyl ferulate.
A. Fischer-Speier Esterification of Dihydroferulic Acid
This classical method involves the acid-catalyzed esterification of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid) with methanol.[7][8][9][10][11] The reaction is driven towards the product by using an excess of the alcohol, which often serves as the solvent.
Reaction Scheme:
Caption: Fischer-Speier Esterification of Dihydroferulic Acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-hydroxy-3-methoxyphenyl)propionic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if required.
B. Catalytic Hydrogenation of Methyl Ferulate
An alternative route involves the reduction of the double bond in methyl ferulate. This method is particularly useful if methyl ferulate is a more readily available starting material. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Reaction Scheme:
Caption: Catalytic Hydrogenation of Methyl Ferulate.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve methyl ferulate in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure hydrogenation). The mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the product, which can be purified further if necessary.
III. Spectroscopic and Analytical Characterization
A thorough analytical characterization is paramount to confirm the identity and purity of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The following is a summary of the expected spectroscopic data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the aliphatic chain, the methoxy group, and the methyl ester. The aromatic protons typically appear as multiplets in the region of δ 6.5-6.8 ppm. The two methylene groups of the propanoate chain will present as two triplets around δ 2.6 and 2.8 ppm. The methoxy group on the aromatic ring will be a singlet around δ 3.8 ppm, and the methyl ester group will also be a singlet around δ 3.7 ppm. The phenolic hydroxyl proton will show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester at around δ 173 ppm. The aromatic carbons will resonate in the region of δ 112-147 ppm. The methoxy carbon will appear around δ 56 ppm, and the methyl ester carbon will be around δ 52 ppm. The two methylene carbons of the propanoate chain will have signals around δ 30 and 36 ppm.
B. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the phenolic hydroxyl group in the region of 3200-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions around 2850-3100 cm⁻¹.
-
A strong C=O stretching absorption for the ester carbonyl group at approximately 1735 cm⁻¹.
-
C-O stretching bands for the ester and the ether linkages in the fingerprint region (1000-1300 cm⁻¹).
-
C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹.
C. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 210. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as characteristic fragmentation of the propanoate side chain.
IV. Reactivity and Stability
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate possesses several reactive sites that dictate its chemical behavior. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid, dihydroferulic acid.
The compound is generally stable under standard laboratory conditions. However, it should be protected from strong oxidizing agents. For long-term storage, it is advisable to keep it in a cool, dark place, and under an inert atmosphere to prevent oxidation of the phenolic group.
V. Applications in Research and Drug Development
The unique structural features of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate make it a valuable molecule in several scientific disciplines.
-
Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[12][13][14][15][16][17] Its scaffold is present in a variety of natural products and pharmacologically active compounds.
-
Antioxidant Properties: As a phenolic compound, it exhibits antioxidant activity.[4] This property is of interest in the study of oxidative stress-related diseases and in the development of novel antioxidant agents.
-
Biomarker: It has been identified as a sensitive biomarker for coffee consumption, which is relevant in nutritional and metabolic studies.[4]
-
Polymer Science: The presence of the hydroxyl group allows for its incorporation into polymer chains, leading to the development of bio-based polyesters with potentially interesting properties.
Caption: Applications of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.
VI. Safety and Handling
-
General Precautions: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and safety glasses with side-shields or goggles.
-
Fire and Explosion Hazards: The compound is likely combustible. Keep away from open flames, hot surfaces, and sources of ignition.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
For detailed and specific safety information, it is always recommended to consult the supplier's safety data sheet.
VII. Conclusion
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a multifaceted compound with a significant profile in chemical synthesis and biomedical research. Its straightforward synthesis, coupled with its versatile reactivity and inherent biological properties, ensures its continued relevance as a key building block and research tool. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, intended to serve as a valuable resource for scientists and researchers in the field.
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